Acid Blue 25

Overview

Description

Acid Blue 25 (AB25) is an acid dye that is water-soluble and anionic, used for adsorption research . It is extensively utilized to color leather, paper, cellulose, and PC blends during the manufacturing process . The hue of Acid Blue 25 is close to dark blue .

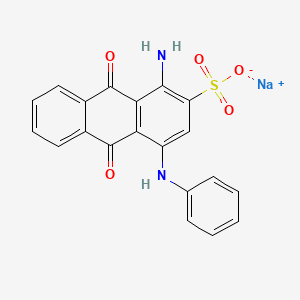

Molecular Structure Analysis

The molecular formula of Acid Blue 25 is C20H13N2NaO5S . Its average mass is 416.382 Da and its monoisotopic mass is 416.044281 Da . The structure of Acid Blue 25 is an anthraquinone .

Chemical Reactions Analysis

Acid Blue 25 has been demonstrated to be removed from water by using a cold atmospheric pressure plasma jet (APPJ) with a pin electrode type configuration operating with argon as a working gas . In another study, Acid Blue 25 was treated using plasma activated water (PAW), where various plasma-induced long-lived species, such as nitrate (NO3−), nitrite (NO2−), and hydrogen peroxide (H2O2) have been quantified .

Scientific Research Applications

Photocatalytic Decomposition

Acid Blue 25: has been utilized in the field of photocatalytic decomposition to address environmental pollution. Researchers have developed magnesium aluminate nanoparticles that can effectively break down Acid Blue 25 dye in water sources . This process is not only efficient, with a decomposition rate of 99.86% within 35 minutes, but also sustainable, as the nanoparticles can be reused for multiple cycles .

Adsorption on Agricultural Waste

Another innovative application is the adsorption of Acid Blue 25 on agricultural waste , such as pomelo pith . This method leverages the adsorption characteristics of Acid Blue 25 to remove it from wastewater, utilizing the natural waste material as an adsorbent. The process is spontaneous and can be explained by the Langmuir isotherm model, with a maximum adsorption capacity of 26.9 mg/g .

Diagnostic Assay Manufacturing

In the medical field, Acid Blue 25 is applied in diagnostic assay manufacturing . It is used in hematology and histology as a staining agent due to its color properties, which help in the visualization of cells and tissues under a microscope .

Adsorption Research

Acid Blue 25 serves as a model compound in adsorption research . Its structure, being an anthraquinone dye, makes it suitable for studying the adsorption behavior of anionic dyes in water solutions and helps in developing new methods for decontaminating water from such pollutants .

Eco-Friendly Synthesis of Magnetic Nanoparticles

The compound is also involved in the eco-friendly synthesis of magnetic nanoparticles . These nanoparticles are characterized and applied in models to understand the adsorption process better and address environmental challenges related to Acid Blue 25 decontamination .

Safety and Hazards

Acid Blue 25 is harmful to aquatic life with long-lasting effects . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling Acid Blue 25 .

Future Directions

Future research could focus on the removal of Acid Blue 25 from water using different methods. For instance, one study demonstrated the use of cold atmospheric pressure plasma jet (APPJ) for the direct and indirect removal of Acid Blue 25 from water . Another study used Magnesium Aluminate nanoparticles for the effective photocatalytic breakdown of Acid Blue 25 .

Mechanism of Action

Target of Action

Acid Blue 25, also known as anionic acid dye, is primarily targeted towards various materials such as wool, silk, mixed fabric, leather, paper, cellulose, and PC blends . It is extensively used in the textile industry for dyeing and printing these materials .

Mode of Action

The mode of action of Acid Blue 25 is based on its structure and chemical properties. It is an anthraquinone structure , which allows it to interact with its targets. The dye is water-soluble and anionic, which means it carries a negative charge . This property allows it to bind to the positively charged sites on the material, leading to the coloration of the material .

Biochemical Pathways

It’s known that the dye is used for adsorption research

Pharmacokinetics

It’s known that the dye is poorly soluble in water but soluble in solvents such as acetone and ethanol . This suggests that the dye’s bioavailability may be influenced by the solvent used.

Result of Action

The primary result of Acid Blue 25’s action is the coloration of the target material. The dye imparts a dark blue hue to the materials it interacts with . This coloration is the result of the dye binding to the material and remaining stable under various conditions.

Action Environment

The action of Acid Blue 25 can be influenced by various environmental factors. For instance, the dye’s solubility can be affected by the pH and temperature of the environment . Furthermore, the dye’s stability and efficacy can be influenced by the presence of other chemicals or substances in the environment.

properties

IUPAC Name |

sodium;1-amino-4-anilino-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O5S.Na/c21-18-15(28(25,26)27)10-14(22-11-6-2-1-3-7-11)16-17(18)20(24)13-9-5-4-8-12(13)19(16)23;/h1-10,22H,21H2,(H,25,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIKZXCROQGHXTI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13N2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044711 | |

| Record name | Acid Blue 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6408-78-2 | |

| Record name | Acid Blue 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408782 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-9,10-dioxo-4-(phenylamino)-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acid Blue 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-amino-9,10-dioxo-4-phenylaminoanthracene-2-sulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.426 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLUE 25 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2E15W6FSN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Sodium;4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate](/img/structure/B1260145.png)

![(3S,10S,13R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260159.png)

![(3S,9S,10S)-9-methoxy-4-methyl-11,16,18-trioxa-4-azapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),7,13,15(19)-tetraen-12-one](/img/structure/B1260162.png)